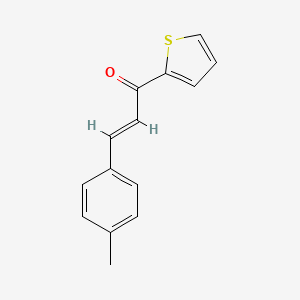

(2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

(2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging a 4-methylphenyl (ring A) and a thiophen-2-yl (ring B) group. Chalcones are widely studied for their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This compound’s unique substitution pattern—a methyl group at the para position of ring A and a thiophene heterocycle at ring B—imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGBNNVZGEXLH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Reaction in Ethanolic Media

A representative procedure involves stirring equimolar quantities of 4-methylbenzaldehyde (5 mmol) and 2-acetylthiophene (5 mmol) in ethanolic sodium hydroxide (5 mmol) at room temperature for 3–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically indicated by the disappearance of starting materials. The mixture is then quenched in ice-cold water, acidified with dilute hydrochloric acid, and filtered to isolate the crude product. Recrystallization from methanol yields colorless crystals with a reported yield of 84%.

Key parameters influencing the reaction include:

-

Base concentration : Higher base concentrations (e.g., 40% NaOH) accelerate enolate formation but may promote side reactions such as over-aldolization.

-

Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both aromatic aldehydes and acetylthiophenes.

-

Temperature : Room temperature (25–30°C) suffices for completion, though prolonged stirring (24 hours) is required in some protocols.

Modifications in Work-Up Procedures

Variations in work-up methods significantly impact product purity. For instance, acidification with 5% HCl followed by extraction with diethyl ether and evaporation under reduced pressure reduces impurities. Alternatively, washing the crude product with cold ethanol removes unreacted starting materials.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. In one protocol, a mixture of 4-methylbenzaldehyde and 2-acetylthiophene in ethanol with aqueous KOH undergoes microwave irradiation at 100°C for 10 minutes. This method achieves comparable yields (80–85%) while minimizing thermal degradation.

Solvent-Free Conditions

Eco-friendly solvent-free methods involve grinding 4-methylbenzaldehyde and 2-acetylthiophene with solid NaOH or KOH using a mortar and pestle. The exothermic reaction completes within 15–20 minutes, yielding the product after washing with cold water. While this approach reduces solvent waste, it requires meticulous control of grinding intensity to ensure homogeneity.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies reveal that KOH provides higher yields (84–90%) than NaOH (75–80%) under identical conditions. The stronger basicity of KOH enhances enolate formation, driving the reaction to completion.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification due to high boiling points. Ethanol strikes a balance between reaction efficiency and ease of isolation.

Temperature and Time

Elevating temperatures to 50–60°C reduces reaction times to 1–2 hours but risks isomerization of the E-isomer to the Z-form. Room-temperature conditions preserve stereoselectivity, favoring the thermodynamically stable E-isomer.

Crystallization and Purification

Recrystallization solvents critically influence crystal quality and purity:

-

Methanol : Produces block-like colorless crystals suitable for X-ray diffraction.

-

Ethanol : Yields fine needles with higher purity (>95%) but smaller crystal size.

-

Hexane-ethyl acetate mixtures : Effective for column chromatography, particularly for removing polymeric byproducts.

Structural Characterization

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorption bands at 1640–1660 cm⁻¹ confirm the α,β-unsaturated ketone moiety.

-

¹H NMR : Characteristic doublets at δ 7.6–8.1 ppm (CH=CH) and δ 2.3 ppm (CH₃) validate the E-configuration and methyl group.

-

X-ray Crystallography : Confirms non-planar geometry with dihedral angles of 11.4° between aromatic and thiophene rings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)propan-1-ol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Activities

Chalcones are known for their broad spectrum of biological activities. Research indicates that (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits several pharmacological properties:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. Mechanistically, it may trigger apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.

- Antimicrobial Properties : Research highlights its effectiveness against a range of microbial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Synthetic Routes

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions can be optimized for higher yields and purity.

Common Synthetic Method:

| Step | Description |

|---|---|

| 1 | Mix 4-methylbenzaldehyde with 2-acetylthiophene in ethanol. |

| 2 | Add sodium hydroxide as a catalyst. |

| 3 | Stir at room temperature for several hours. |

| 4 | Isolate the product by filtration and recrystallization. |

Case Studies

Several studies have documented the applications and effects of this compound:

-

Cytotoxicity Assays : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

- Findings : Induction of apoptosis was confirmed through flow cytometry analysis.

-

Anti-inflammatory Studies : Another investigation focused on its ability to suppress inflammatory responses in vitro using macrophage cell lines.

- Results : The compound reduced the production of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory diseases.

-

Antimicrobial Testing : A comprehensive screening against bacterial strains revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

- : This suggests its viability as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative processes. In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways and inhibit enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The bromo substituent in 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one enhances electron deficiency, leading to a larger HOMO-LUMO gap (5.21 eV vs. ~4.5 eV in unsubstituted analogues), which correlates with stability and optical properties .

- Nitro Groups : LabMol-95’s nitro substitution on thiophene improves antitubercular activity, though specific IC₅₀ values are unreported .

- Hydroxy Groups : The hydroxyl group in (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one enables hydrogen bonding, contributing to its moderate antibacterial effects .

Antimicrobial Activity

- Methyl vs. Methoxy Substitutions : The methyl group in (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one offers steric hindrance without significant electronic effects, whereas methoxy-substituted chalcones (e.g., (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) show reduced potency due to electron-donating effects .

- Thiophene vs. Phenyl Rings : Thiophene-containing chalcones exhibit enhanced antimicrobial activity compared to purely phenyl-substituted analogues, likely due to improved membrane permeability from the heterocycle’s lipophilicity .

Enzyme Inhibition

- COX-2 Selectivity : this compound’s structural analogue, (2E)-3-(4-methylphenyl)-1-[4-(methylsulfonyl)phenyl]prop-2-en-1-one, is a potent COX-2 inhibitor (IC₅₀ = 0.12 µM), suggesting that sulfonyl groups enhance selectivity over methyl or thiophene substituents .

- Monoamine Oxidase (MAO) Inhibition: The imidazole-substituted derivative (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4) shows dual MAO-A/B inhibition (IC₅₀ = 1.06 µM and 0.32 µM, respectively), highlighting the importance of nitrogen-containing heterocycles for CNS-targeted activity .

Electronic and Optical Properties

- HOMO-LUMO Analysis: The HOMO-LUMO gap of 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (5.21 eV) is wider than that of (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (4.3 eV), indicating that electron-donating groups (e.g., dimethylamino) reduce the gap, enhancing charge transfer and nonlinear optical (NLO) properties .

- UV-Vis Absorption : Thiophene-containing chalcones exhibit redshifted absorption maxima (~370 nm) compared to phenyl analogues (~330 nm), attributed to the thiophene’s extended π-conjugation .

Biological Activity

(2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , a member of the chalcone family, is characterized by a conjugated system that includes a thiophene ring and an aromatic methylphenyl moiety. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing comparative analyses with similar compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a prop-2-en-1-one backbone, which contributes to its reactivity. The presence of both the thiophene and methyl-substituted phenyl groups enhances its potential pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. The compound's mechanism of action involves the inhibition of key enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes and tumor progression.

Antimicrobial Activity

Chalcones, including this compound, have been extensively studied for their antimicrobial properties . The compound demonstrates significant activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. Its ability to disrupt microbial cell membranes is a key factor in its effectiveness.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in several studies. The inhibition of pro-inflammatory mediators through the modulation of signaling pathways contributes to its therapeutic efficacy in inflammatory diseases. This activity suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other chalcone derivatives is presented below:

| Compound Name | Structure | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Hydroxychalcone | Structure | Antioxidant, anti-inflammatory | Hydroxyl group enhances solubility |

| 2',4'-Dihydroxychalcone | Structure | Anticancer, antimicrobial | Two hydroxyl groups increase reactivity |

| 3,5-Dimethylchalcone | Structure | Antimicrobial | Methyl groups alter lipophilicity |

| This compound | Structure | Cytotoxicity against cancer cells, antimicrobial | Unique combination of thiophene and methyl-substituted phenyl groups |

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to other chalcones.

Case Studies

Several case studies have investigated the biological activities of this compound:

- Cytotoxicity Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis induction.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound effectively inhibited bacterial growth at low concentrations.

- Anti-inflammatory Mechanisms : A study exploring its effects on rat models of arthritis revealed a marked reduction in inflammation markers following administration of the compound.

Q & A

Q. What are the recommended methods for synthesizing (2E)-3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting 4-methylacetophenone with 2-thiophenecarboxaldehyde in the presence of a base (e.g., NaOH or KOH) under reflux conditions. Key parameters include:

- Solvent : Ethanol or methanol for solubility and reaction efficiency.

- Catalyst : Use of 10–20 mol% NaOH to enhance enolate formation.

- Temperature : Reflux at 60–80°C for 6–12 hours.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Yield optimization involves adjusting molar ratios (1:1.2 ketone:aldehyde) and monitoring reaction progress via TLC. Similar protocols for analogous chalcones achieved yields of 70–85% .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) confirm the structure and E-configuration of the compound?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and thiophene C-S/C=C stretches at 600–800 cm⁻¹.

- ¹H NMR : Look for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublet coupling J = 15–16 Hz for E-isomer). Thiophene protons appear as a multiplet at δ 7.0–7.5 ppm, and methylphenyl protons as a singlet at δ 2.3–2.5 ppm.

- XRD : Single-crystal X-ray diffraction provides definitive proof of E-configuration by measuring dihedral angles between aromatic rings and the enone system. For example, analogous chalcones showed dihedral angles of 10–15° .

- UV-Vis : The π→π* transition of the enone system typically absorbs at 300–350 nm, with ε values >10,000 M⁻¹cm⁻¹ .

Advanced Research Questions

Q. What quantum chemical parameters (HOMO-LUMO, electrophilicity index) are critical for predicting the reactivity of this chalcone derivative, and how are they calculated using DFT?

- Methodological Answer : Key parameters include:

- HOMO-LUMO Gap : Indicates kinetic stability; a smaller gap (~3–5 eV) suggests higher reactivity.

- Global Electrophilicity Index (ω) : Calculated as ω = (μ²)/(2η), where μ = (HOMO + LUMO)/2 and η = (LUMO – HOMO)/2. Values >1.5 eV classify the compound as a strong electrophile.

- Chemical Softness (S) : S = 1/(2η), correlating with polarizability.

Protocol : - Optimize geometry using Gaussian 09/16 with B3LYP/6-311+G(d,p).

- Compute HOMO-LUMO energies and derive parameters via Koopman’s theorem. For example, a related chalcone showed HOMO = -6.2 eV, LUMO = -1.8 eV, and ω = 3.1 eV .

Q. How do crystallographic data (XRD) and theoretical DFT calculations compare in determining bond lengths and angles, and what factors contribute to observed discrepancies?

- Methodological Answer :

- Bond Lengths : XRD provides experimental values (e.g., C=O at 1.22 Å), while DFT may overestimate by 0.01–0.03 Å due to basis set limitations.

- Dihedral Angles : Discrepancies arise from crystal packing forces (e.g., hydrogen bonds) not modeled in gas-phase DFT. For instance, a chalcone derivative showed a 5° difference in dihedral angles between XRD and DFT .

Mitigation Strategies : - Use solvent-effect models (e.g., PCM) in DFT.

- Validate with hybrid functionals (e.g., CAM-B3LYP) for conjugated systems.

Q. What methodologies resolve contradictions between experimental UV-Vis λmax and theoretical TD-DFT results?

- Methodological Answer : Discrepancies often stem from:

- Solvent Effects : TD-DFT simulations should include solvent models (e.g., IEF-PCM for ethanol).

- Vibronic Coupling : Include Franck-Condon approximations for absorption broadening.

- Functional Choice : CAM-B3LYP or ωB97XD improve charge-transfer excitation accuracy. For example, a chalcone’s experimental λmax at 330 nm matched TD-DFT (CAM-B3LYP) within 10 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.